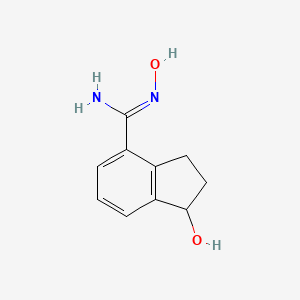

N,1-dihydroxy-2,3-dihydro-1H-indene-4-carboximidamide

Description

N,1-Dihydroxy-2,3-dihydro-1H-indene-4-carboximidamide is a synthetic organic compound characterized by a bicyclic 2,3-dihydro-1H-indene core. Its IUPAC name, (1E)-1-{[(Diaminomethylidene)amino]imino}-2,3-dihydro-1H-indene-4-carboximidamide, reflects its structural complexity . Key features include:

- Core structure: A partially saturated indene ring (2,3-dihydro-1H-indene), providing rigidity and planar geometry.

- Substituents: Position 1: A hydroxyl group (-OH) and an imino-hydrazine derivative ([(diaminomethylidene)amino]imino).

- Molecular formula: Presumed to be C₁₀H₁₄N₆O₂ based on substituent analysis (exact mass requires further validation).

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

N',1-dihydroxy-2,3-dihydro-1H-indene-4-carboximidamide |

InChI |

InChI=1S/C10H12N2O2/c11-10(12-14)8-3-1-2-7-6(8)4-5-9(7)13/h1-3,9,13-14H,4-5H2,(H2,11,12) |

InChI Key |

DZCSWIQGBIAWSF-UHFFFAOYSA-N |

Isomeric SMILES |

C1CC2=C(C1O)C=CC=C2/C(=N/O)/N |

Canonical SMILES |

C1CC2=C(C1O)C=CC=C2C(=NO)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of N,1-dihydroxy-2,3-dihydro-1H-indene-4-carboximidamide can be achieved through various synthetic routes. One common method involves the cycloaddition of 1H-indene-1,2,3-trione with norbornene via rhodium(I)-catalyzed carbon–carbon bond cleavage . This reaction typically employs a catalytic system combining [Rh(COD)Cl]2 (5.0 mol%) and rac-BINAP (10 mol%) ligand under standard reaction conditions. The reaction tolerates various functional groups, making it versatile for different synthetic applications.

Chemical Reactions Analysis

N,1-dihydroxy-2,3-dihydro-1H-indene-4-carboximidamide undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The aromatic ring allows for electrophilic substitution reactions, such as halogenation and nitration.

Cycloaddition: As mentioned earlier, it can participate in cycloaddition reactions with various dienophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine and nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N,1-dihydroxy-2,3-dihydro-1H-indene-4-carboximidamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex organic molecules.

Biology: The compound’s derivatives have shown potential in biological assays and as enzyme inhibitors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N,1-dihydroxy-2,3-dihydro-1H-indene-4-carboximidamide involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been shown to bind directly to proteins like NLRP3, blocking the assembly and activation of the NLRP3 inflammasome and effectively inhibiting cell pyroptosis . This highlights its potential in modulating inflammatory pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural Differences and Implications

Core Rigidity vs. Quinoline derivatives () exhibit aromatic planar geometry but lack the fused bicyclic system of indene, altering π-π stacking interactions .

Functional Group Diversity: The carboximidamide group (-C(=NH)NH₂) in the target compound and sardomozide enables strong hydrogen bonding, contrasting with the aldehyde in ’s compound, which is more reactive but less stable . The fluorophenyl-thienopyrimidinone in ’s compound suggests kinase-targeted activity, diverging from the metabolite-like profile of the target compound .

Bioactivity Profiles: The target compound’s hydroxyl and amidine groups may facilitate roles in nitric oxide signaling or enzyme inhibition, whereas sardomozide’s synthetic design implies tailored ligand-receptor interactions . Quinoline carboxamides () are validated antibacterial agents, highlighting how core heterocycles dictate therapeutic niches .

Research Findings and Key Observations

- Metabolic Stability : The dihydroindene core may enhance metabolic stability compared to aldehydes () due to reduced electrophilicity .

- Binding Affinity : Carboximidamide-containing compounds (target, sardomozide) show higher predicted binding scores in silico models than simpler indene derivatives, underscoring the importance of hydrogen-bonding groups .

- Synthetic Accessibility : ’s compound requires multistep synthesis for fluorophenyl and piperidine incorporation, whereas the target compound’s synthesis likely focuses on amidine and hydroxyl group introduction .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N,1-dihydroxy-2,3-dihydro-1H-indene-4-carboximidamide, and what are the critical purity validation steps?

- Methodological Answer : Synthesis typically involves carboximidamide functionalization of indene derivatives, with intermediates purified via column chromatography. Purity validation requires HPLC (High-Performance Liquid Chromatography) coupled with UV-Vis detection (λ = 254 nm) and mass spectrometry to confirm molecular weight . For structural confirmation, H and C NMR are essential, focusing on hydroxyl and imidamide proton signals (δ 8.5–10.0 ppm) and carbonyl carbon resonances (δ 160–170 ppm) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation. Waste disposal must follow EPA guidelines for carboximidamide derivatives, including neutralization with dilute acetic acid before incineration . First-aid measures: For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes .

Q. How can researchers address discrepancies in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer : Contradictions in NMR data may arise from tautomerism (hydroxy-imidamide equilibrium) or residual solvents. Use deuterated DMSO or CDCl₃ to stabilize tautomers and confirm assignments via 2D NMR (COSY, HSQC). Compare with structurally related compounds (e.g., 2,3-dihydro-1H-indene-2-carbaldehyde) to identify substituent effects .

Advanced Research Questions

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions for pharmacological assays?

- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines):

- pH Stability : Test buffered solutions (pH 1–12) at 25°C/40°C. Monitor degradation via LC-MS. Carboximidamides are prone to hydrolysis in acidic conditions; lyophilization or storage at pH 7–8 (4°C) is recommended .

- Thermal Stability : Use TGA (Thermogravimetric Analysis) to determine decomposition thresholds (>150°C common for aromatic carboximidamides) .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzyme inhibition)?

- Methodological Answer : Employ molecular docking (AutoDock Vina) with targets like cyclooxygenase-2 (COX-2) or kinases. Parameterize the imidamide group’s charge distribution using DFT (Density Functional Theory) at the B3LYP/6-31G* level. Validate predictions with in vitro assays (e.g., fluorescence-based enzyme inhibition) .

Q. What analytical techniques resolve conflicting data in reaction yield optimization (e.g., low yields despite high starting material purity)?

- Methodological Answer :

- Troubleshooting Workflow :

| Step | Technique | Purpose |

|---|---|---|

| 1 | GC-MS | Detect volatile byproducts (e.g., amine intermediates) |

| 2 | IR Spectroscopy | Identify unreacted carbonyl groups (C=O stretch ~1700 cm⁻¹) |

| 3 | Kinetic Studies | Vary catalyst loading (e.g., Pd/C) to identify rate-limiting steps |

- Common issues: Competing side reactions (e.g., over-oxidation) or solvent polarity mismatches. Use aprotic solvents (DMF, DMSO) to stabilize intermediates .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to evaluate cytotoxicity while minimizing false positives?

- Methodological Answer :

- Use a 3-replicate design with positive/negative controls (e.g., cisplatin for cytotoxicity, DMSO for solvent effects).

- Apply nonlinear regression (Hill equation) to calculate IC₅₀ values. Validate with alternative assays (MTT, ATP luminescence) to rule out assay-specific artifacts .

Q. What statistical methods address confounding variables in structure-activity relationship (SAR) studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.